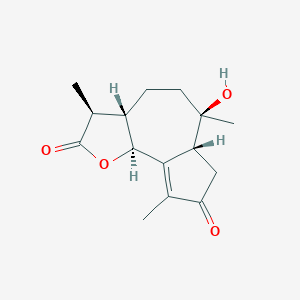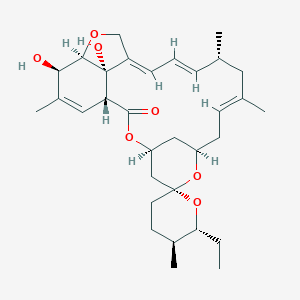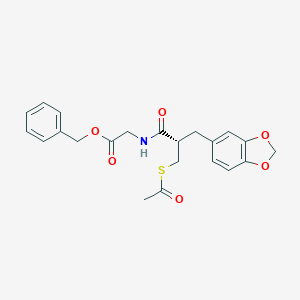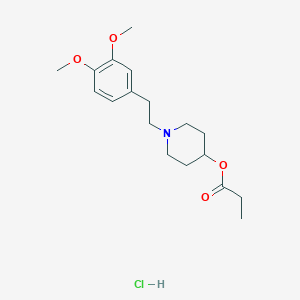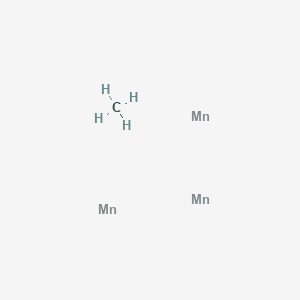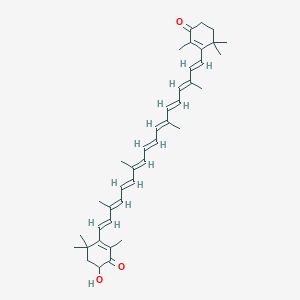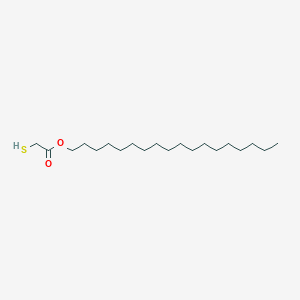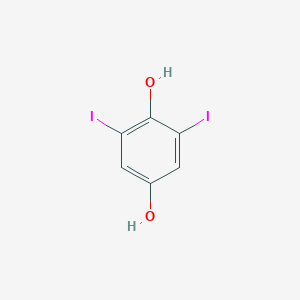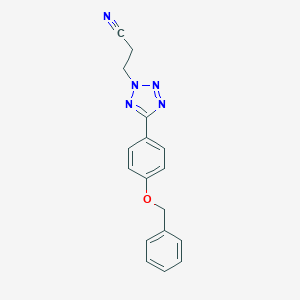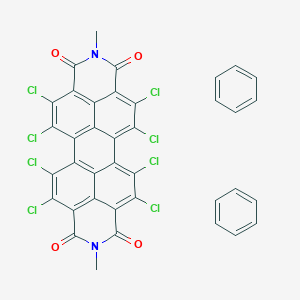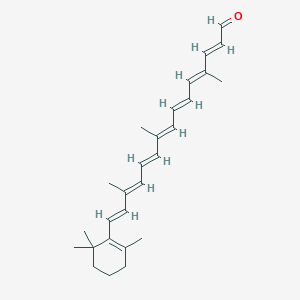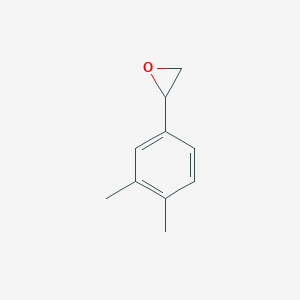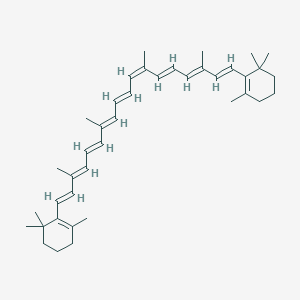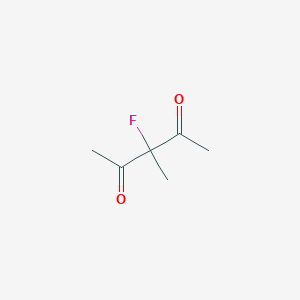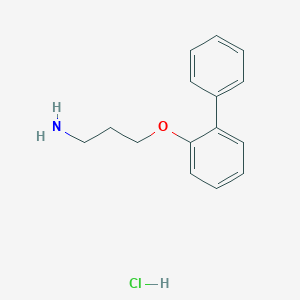
3-(2-Biphenylyloxy)propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Biphenylyloxy)propylamine hydrochloride, also known as BPP hydrochloride, is a chemical compound that has been widely used in scientific research. It is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that is involved in a wide range of physiological processes, including mood regulation, appetite, and sleep. Activation of the 5-HT1A receptor has been shown to have anxiolytic and antidepressant effects, which may be mediated by changes in the activity of the HPA axis.
Efectos Bioquímicos Y Fisiológicos
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and its metabolites in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the HPA axis, which may be involved in its effects on stress and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin signaling through this receptor subtype. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride is its limited solubility in water, which may make it difficult to administer in certain experimental protocols.
Direcciones Futuras
There are several potential future directions for research on 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride. One area of interest is its potential use as a treatment for mood disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanisms underlying its effects on the HPA axis and stress response. Finally, there may be potential applications for 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride in the study of other physiological processes, such as appetite regulation and sleep.
Métodos De Síntesis
The synthesis of 3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride involves the reaction of 2-bromobiphenyl with 3-(dimethylamino)propylamine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of 3-(2-Biphenylyloxy)propylamine hydrochloride.
Aplicaciones Científicas De Investigación
3-(2-Biphenylyloxy)propylamine hydrochloride hydrochloride has been used in a wide range of scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, making it a potential treatment for mood disorders. Additionally, 3-(2-Biphenylyloxy)propylamine hydrochloride has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in the body's stress response.
Propiedades
Número CAS |
125849-34-5 |
|---|---|
Nombre del producto |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Fórmula molecular |
C15H18ClNO |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
3-(2-phenylphenoxy)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H17NO.ClH/c16-11-6-12-17-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12,16H2;1H |
Clave InChI |
ZMEOGDOFSXLIDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCN.Cl |
Otros números CAS |
125849-34-5 |
Sinónimos |
3-(2-Biphenylyloxy)propylamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



